
(3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of both piperazine and phenyl groups in the molecule suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione typically involves the reaction of 3,5-dimethylpiperazine with a phenylmethanethione precursor. Common synthetic routes may include:
Nucleophilic Substitution: Reacting 3,5-dimethylpiperazine with a halogenated phenylmethanethione under basic conditions.
Condensation Reactions: Combining 3,5-dimethylpiperazine with a thioketone derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:
Reaction Temperature and Pressure: Optimizing conditions to maximize yield and purity.
Catalysts: Using efficient catalysts to accelerate the reaction and reduce by-products.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at the phenyl or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring can enhance binding affinity to biological targets, while the phenyl group can contribute to hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylpiperazin-1-yl)(phenyl)methanol: Similar structure with a hydroxyl group instead of a thione group.
(3,5-Dimethylpiperazin-1-yl)(phenyl)methane: Lacks the thione group, making it less reactive in certain chemical reactions.
(3,5-Dimethylpiperazin-1-yl)(phenyl)methanone: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.
Uniqueness
(3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione is unique due to the presence of both the piperazine and thione groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61708-40-5 |
|---|---|
Molecular Formula |
C13H18N2S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
(3,5-dimethylpiperazin-1-yl)-phenylmethanethione |
InChI |
InChI=1S/C13H18N2S/c1-10-8-15(9-11(2)14-10)13(16)12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3 |
InChI Key |
JGEVHRZQYCLXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


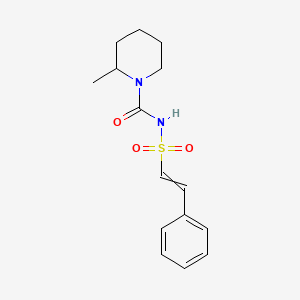
![Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)silane](/img/structure/B14566166.png)
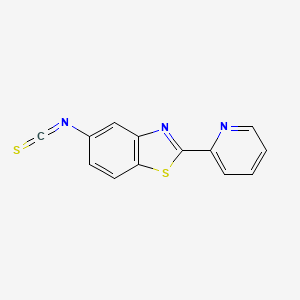
![5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14566171.png)
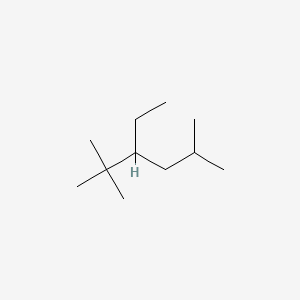
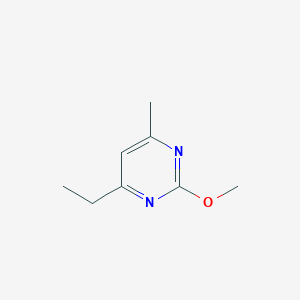
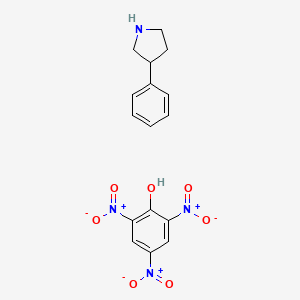
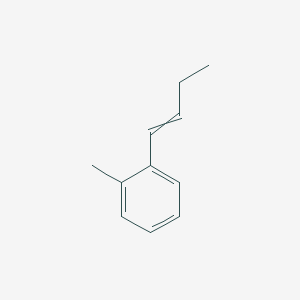
![[2-(4-Bromophenyl)ethyl][(2,2-dichloroethenyl)oxy]oxophosphanium](/img/structure/B14566210.png)
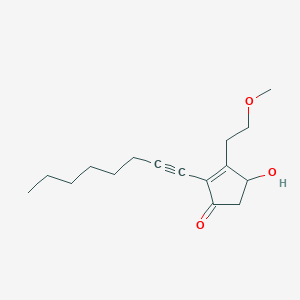
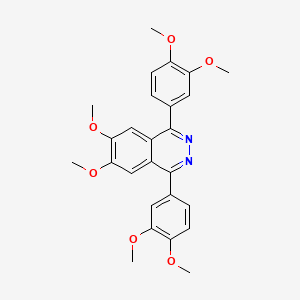
![1,1'-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14566226.png)
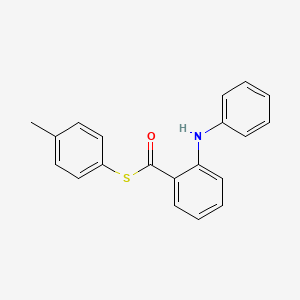
![Methyltris[5-methyl-2-(propan-2-yl)phenoxy]silane](/img/structure/B14566244.png)
